molecular formula C20H20N8O3 B391223 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B391223
M. Wt: 420.4g/mol
InChI Key: FGBUUCBGRKTFIX-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a triazine core

Preparation Methods

The synthesis of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, including the formation of the triazine core, the introduction of the morpholine ring, and the attachment of the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazine core can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups and its versatile chemical reactivity. Similar compounds include other triazine derivatives with different substituents, such as:

  • 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
  • 4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE

These compounds share a similar triazine core but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C20H20N8O3

Molecular Weight

420.4g/mol

IUPAC Name

6-morpholin-4-yl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20N8O3/c29-28(30)17-8-6-15(7-9-17)14-21-26-19-23-18(22-16-4-2-1-3-5-16)24-20(25-19)27-10-12-31-13-11-27/h1-9,14H,10-13H2,(H2,22,23,24,25,26)/b21-14+

InChI Key

FGBUUCBGRKTFIX-KGENOOAVSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.